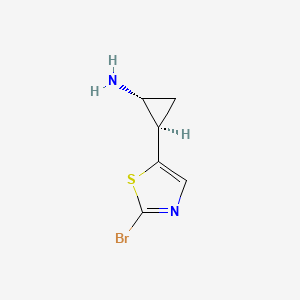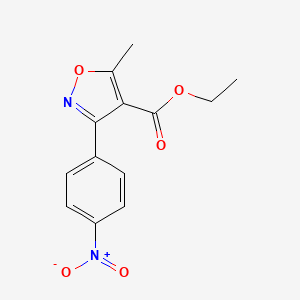
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4-methoxythiophene with phenylmethanol under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and quantity of the product .
Chemical Reactions Analysis
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The methoxy group can also influence the compound’s solubility and stability, further affecting its mechanism of action .
Comparison with Similar Compounds
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:
(4-Fluoro-3-methoxyphenyl)boronic acid: This compound also contains a fluorine and methoxy group, but differs in its boronic acid functionality, which makes it useful in different types of chemical reactions.
(3-Fluoro-4-(trifluoromethyl)phenyl)methanol: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C12H11FO2S |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3-fluoro-4-methoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FO2S/c1-15-9-7-16-12(10(9)13)11(14)8-5-3-2-4-6-8/h2-7,11,14H,1H3 |
InChI Key |
RQURWQFDIXCHAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1F)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)




![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)




